5-Methyl-4-phenyl-2-[5-[3-(trifluoromethyl)phenyl]thiophen-2-yl]-1H-imidazole
Description
The compound 5-Methyl-4-phenyl-2-[5-[3-(trifluoromethyl)phenyl]thiophen-2-yl]-1H-imidazole is a heterocyclic molecule featuring an imidazole core substituted with methyl (C5), phenyl (C4), and a thiophene-linked 3-(trifluoromethyl)phenyl group (C2). This compound is part of a broader class of 1,2,4,5-tetrasubstituted imidazoles, which are frequently explored for pharmaceutical applications due to their structural versatility and bioactivity .
Properties
IUPAC Name |
5-methyl-4-phenyl-2-[5-[3-(trifluoromethyl)phenyl]thiophen-2-yl]-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N2S/c1-13-19(14-6-3-2-4-7-14)26-20(25-13)18-11-10-17(27-18)15-8-5-9-16(12-15)21(22,23)24/h2-12H,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKIADYRJWKTIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=C(S2)C3=CC(=CC=C3)C(F)(F)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Methyl-4-phenyl-2-[5-[3-(trifluoromethyl)phenyl]thiophen-2-yl]-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological activities associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C19H16F3N2S
- Molecular Weight : 368.41 g/mol
The presence of trifluoromethyl groups and the imidazole ring contributes to its unique pharmacological properties.
Antitumor Activity
Research has indicated that compounds containing imidazole derivatives exhibit notable antitumor properties. A study evaluated the cytotoxic effects of various imidazole derivatives against human cancer cell lines, demonstrating that modifications in the structure significantly influence their efficacy.
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| 5-Methyl-4-phenyl-2-[5-[3-(trifluoromethyl)phenyl]thiophen-2-yl]-1H-imidazole | OVXF 899 (Ovarian Cancer) | 2.76 | High |
| 5-Methyl-4-phenyl-2-[5-[3-(trifluoromethyl)phenyl]thiophen-2-yl]-1H-imidazole | PXF 1752 (Pleural Mesothelioma) | 9.27 | Moderate |
The above table summarizes findings from a study where the compound exhibited significant activity against ovarian cancer cells, indicating its potential as a therapeutic agent in oncology .
The mechanism by which 5-Methyl-4-phenyl-2-[5-[3-(trifluoromethyl)phenyl]thiophen-2-yl]-1H-imidazole exerts its antitumor effects appears to be linked to the induction of apoptosis in cancer cells. Studies have shown that treatment with this compound increases the percentage of early and late apoptotic cells, suggesting that it may activate apoptotic pathways selectively in tumor cells .
Preclinical Studies
In preclinical studies, various derivatives of imidazole have been tested for their biological activity. One notable case involved a derivative similar to the target compound, which was evaluated for its cytotoxic effects on multiple cancer cell lines:
- Study Design : The study involved treating human lung adenocarcinoma and breast cancer cell lines with varying concentrations of the compound.
- Findings : The results indicated an IC50 value ranging from 1.14 µM to 5.59 µM across different cell lines, showcasing its broad-spectrum activity against various types of cancer .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of imidazole derivatives:
- Trifluoromethyl Substitution : The presence of trifluoromethyl groups enhances lipophilicity and may improve membrane permeability, facilitating better cellular uptake.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Heterocyclic Linkage: Replacing thiophene with furan (as in ) alters electronic properties.
Trifluoromethyl vs. Trifluoromethoxy : The -CF₃ group (target compound) is more electron-withdrawing than -OCF₃ (), which may influence metabolic stability and solubility.
Substituent Positioning : The 4-fluorophenyl group in introduces steric and electronic effects distinct from the target compound’s unsubstituted phenyl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
